molecular formula C26H28ClF3N4O2S B2451957 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(naphthalene-2-sulfonyl)piperidin-4-yl]piperazine CAS No. 2097937-96-5

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(naphthalene-2-sulfonyl)piperidin-4-yl]piperazine

Cat. No. B2451957
M. Wt: 553.04
InChI Key: DZZYZKOBXCXXSU-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(naphthalene-2-sulfonyl)piperidin-4-yl]piperazine is a useful research compound. Its molecular formula is C26H28ClF3N4O2S and its molecular weight is 553.04. The purity is usually 95%.
BenchChem offers high-quality 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(naphthalene-2-sulfonyl)piperidin-4-yl]piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(naphthalene-2-sulfonyl)piperidin-4-yl]piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interactions and Pharmacophore Models

Research involving analogues of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(naphthalene-2-sulfonyl)piperidin-4-yl]piperazine has shown their interactions with specific receptors, such as the CB1 cannabinoid receptor. These studies help in understanding the molecular basis of receptor-ligand interactions, which is crucial for the development of new therapeutic agents. For instance, molecular interaction studies using analogues like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide have contributed to the development of unified pharmacophore models for CB1 receptor ligands (Shim et al., 2002).

Antipsychotic Agents

Compounds related to 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(naphthalene-2-sulfonyl)piperidin-4-yl]piperazine have been synthesized and identified for their high affinities for serotonin receptors, such as 5-HT(2C) and 5-HT(6), indicating potential applications as atypical antipsychotic agents. These findings underscore the role of such compounds in exploring new treatments for psychiatric disorders (Park et al., 2010).

Nerve Growth Factor Potentiators

The compound B-355252, a derivative of the base chemical structure, was synthesized using microwave-assisted synthesis and has been evaluated for its potential to enhance nerve growth factor-induced neurite outgrowth. This highlights the compound's potential application in neurodegenerative disease research and therapy development (Williams et al., 2010).

Antifungal Activity

Derivatives combining features of piperidines, triazoles, and thieno pyridine rings have shown moderate to good antifungal activity against various strains, indicating their potential in developing new antifungal agents. This underscores the versatility of the core chemical structure in addressing different therapeutic needs (Darandale et al., 2013).

Factor Xa Inhibitors

In the realm of cardiovascular research, 1-arylsulfonyl-3-piperazinone derivatives have been explored for their inhibitory effects on factor Xa, a key enzyme in the coagulation cascade. This research aids in the development of new therapeutic agents for preventing blood coagulation, a major target in cardiovascular diseases (Nishida et al., 2001).

properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClF3N4O2S/c1-18-17-32(12-13-34(18)25-24(27)15-21(16-31-25)26(28,29)30)22-8-10-33(11-9-22)37(35,36)23-7-6-19-4-2-3-5-20(19)14-23/h2-7,14-16,18,22H,8-13,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZYZKOBXCXXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3CCN(CC3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(naphthalene-2-sulfonyl)piperidin-4-yl]piperazine

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